Misoprostol a

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins E, Synthetic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

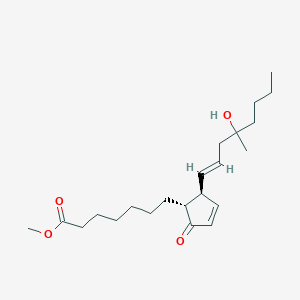

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWJVIUDOHXKHI-PWNUKQCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58682-86-3 | |

| Record name | 16-Hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058682863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MISOPROSTOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR40KV45OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege: A Technical Guide to the Mechanism of Misoprostol on Gastric Parietal Cells

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue, is a critical agent in the pharmacopeia for preventing gastric ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its efficacy lies in its direct action on the gastric parietal cells, the primary producers of gastric acid. This technical guide provides an in-depth exploration of the molecular mechanisms by which misoprostol exerts its inhibitory effects. We will dissect the signaling cascade, from receptor binding to the final modulation of the proton pump, and provide detailed protocols for the experimental validation of these processes. This document is intended to serve as a comprehensive resource for researchers in gastroenterology, pharmacology, and drug development, offering both foundational knowledge and practical methodologies.

Introduction: The Parietal Cell and Gastric Acid Secretion

The gastric parietal cell is a highly specialized epithelial cell in the stomach lining responsible for secreting hydrochloric acid (HCl). This process is fundamental for digestion, sterilization of ingested food, and absorption of essential nutrients. The final step in acid secretion is mediated by the H+/K+-ATPase, a proton pump located on the apical membrane of the parietal cell. The activity of this pump is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals. One of the key stimulatory pathways involves histamine binding to H2 receptors, which elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of the H+/K+-ATPase.[3][4][5]

Prostaglandins of the E series, naturally produced in the gastric mucosa, serve as crucial counter-regulatory signals, protecting the stomach from its own acidic environment.[6][7][8] Misoprostol mimics the action of endogenous PGE1, thereby harnessing this protective pathway to reduce gastric acid secretion.[9]

The Core Mechanism: Misoprostol's Interaction with the EP3 Receptor

The primary target of misoprostol on the parietal cell is the prostaglandin E receptor subtype 3 (EP3).[3][8][10][11] The binding of misoprostol to the EP3 receptor initiates a cascade of intracellular events that ultimately curtail acid secretion.

The G-Protein Coupled Receptor (GPCR) Signaling Cascade

The EP3 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to an inhibitory G-protein (Gi).[11][12] The binding of misoprostol induces a conformational change in the EP3 receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated Gi protein (Gαi). This activation leads to the dissociation of the Gαi subunit from the βγ subunits.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase.[13][14][15][16] Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[14] By inhibiting adenylyl cyclase, misoprostol effectively reduces the intracellular concentration of cAMP.[2][11][14] This is a critical step, as the histamine-stimulated pathway for acid secretion is heavily dependent on cAMP as a second messenger.[3][17][18]

Downstream Effects on the H+/K+-ATPase Proton Pump

The decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), a key downstream effector of cAMP. PKA is responsible for phosphorylating various proteins that are involved in the translocation and activation of the H+/K+-ATPase. Consequently, the reduction in PKA activity results in decreased trafficking of the proton pump to the apical membrane and a reduction in its pumping activity.[4][5] The net effect is a potent, dose-dependent inhibition of both basal and stimulated gastric acid secretion.[1][19]

Visualizing the Pathway

To elucidate the intricate signaling cascade, the following diagrams illustrate the mechanism of action of misoprostol and the experimental workflows to validate it.

Caption: Misoprostol signaling pathway in parietal cells.

Experimental Validation: Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the in vitro investigation of misoprostol's mechanism of action. These protocols are designed to be self-validating and are grounded in established methodologies.

Isolation of Canine Parietal Cells

This protocol describes the isolation of enriched parietal cells from canine gastric mucosa, a well-established model for studying gastric acid secretion.[18][20][21][22]

Materials:

-

Canine stomach, freshly obtained

-

Collagenase (Type IV)

-

Pronase E

-

EDTA (Ethylenediaminetetraacetic acid)

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Nycodenz density gradient medium

Procedure:

-

Mucosal Preparation: Immediately after sourcing, the stomach is opened along the lesser curvature, and the contents are washed with cold HBSS. The gastric mucosa is then carefully dissected from the underlying submucosa.

-

Enzymatic Digestion: The mucosal tissue is minced and incubated in a solution of collagenase and pronase E in HBSS with gentle agitation. This step digests the connective tissue, releasing individual cells and gastric glands.

-

Calcium Chelation: To further dissociate cell junctions, the digested tissue is briefly treated with a calcium-free HBSS solution containing EDTA.

-

Cell Filtration: The cell suspension is filtered through progressively finer nylon meshes to remove undigested tissue and debris.

-

Parietal Cell Enrichment: The filtered cell suspension is layered onto a discontinuous Nycodenz density gradient and centrifuged. Parietal cells, being larger and denser than other mucosal cells, will sediment at a specific interface.

-

Cell Collection and Viability: The enriched parietal cell fraction is carefully collected, washed with HBSS containing BSA, and assessed for viability using a Trypan Blue exclusion assay. A viability of >90% is considered suitable for subsequent experiments.

Measurement of Intracellular cAMP Levels by Radioimmunoassay (RIA)

This protocol outlines a competitive radioimmunoassay to quantify changes in intracellular cAMP levels in response to misoprostol treatment.[2][6][23][24]

Materials:

-

Isolated parietal cells

-

Misoprostol

-

Histamine

-

[¹²⁵I]-cAMP tracer

-

cAMP-specific antibody

-

cAMP standards

-

Cell lysis buffer

-

Scintillation fluid and counter

Procedure:

-

Cell Treatment: Aliquots of isolated parietal cells are pre-incubated with or without varying concentrations of misoprostol. Subsequently, the cells are stimulated with histamine to induce cAMP production. A control group without histamine stimulation is also included.

-

Cell Lysis: The reaction is stopped, and the cells are lysed using a specialized lysis buffer to release intracellular cAMP.

-

Competitive Binding: The cell lysates are incubated with a known amount of [¹²⁵I]-cAMP tracer and a limited amount of cAMP-specific antibody. The unlabeled cAMP from the cell lysate competes with the radiolabeled tracer for binding to the antibody.

-

Separation of Bound and Free Fractions: The antibody-bound cAMP is separated from the free cAMP, typically by precipitation with a secondary antibody or protein A/G beads followed by centrifugation.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of unlabeled cAMP in the sample is inversely proportional to the measured radioactivity.

-

Standard Curve and Data Analysis: A standard curve is generated using known concentrations of unlabeled cAMP. The cAMP concentration in the experimental samples is determined by interpolating their radioactivity values on the standard curve.

Assessment of H+/K+-ATPase Activity

This protocol details an assay to measure the activity of the H+/K+-ATPase in gastric microsomes, providing a direct measure of the proton pump's function.[25][26][27][28]

Materials:

-

Isolated parietal cells or gastric mucosal tissue

-

Homogenization buffer

-

ATP (Adenosine triphosphate)

-

Potassium chloride (KCl)

-

Buffer solutions at pH 6.1 and 7.4

-

Malachite green reagent for phosphate detection

Procedure:

-

Preparation of Gastric Microsomes: Parietal cells or gastric mucosal scrapings are homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase.

-

Enzyme Assay: The microsomal fraction is incubated in a reaction mixture containing buffer, MgCl₂, and ATP. The H+/K+-ATPase-dependent activity is determined by measuring the liberation of inorganic phosphate (Pi) from ATP in the presence and absence of KCl, as the enzyme's activity is K+-dependent.

-

Phosphate Quantification: The amount of liberated Pi is quantified colorimetrically using the malachite green assay. The absorbance is measured spectrophotometrically.

-

Data Analysis: The H+/K+-ATPase activity is calculated as the difference in Pi released in the presence and absence of KCl and is typically expressed as nmol of Pi per milligram of protein per hour.

Measurement of Acid Secretion via Aminopyrine Accumulation

This indirect assay measures the accumulation of a weak base, [¹⁴C]-aminopyrine, in acidic compartments of the parietal cell as an index of acid secretion.[7]

Materials:

-

Isolated parietal cells

-

[¹⁴C]-Aminopyrine

-

Misoprostol

-

Histamine

-

Scintillation fluid and counter

Procedure:

-

Cell Incubation: Isolated parietal cells are incubated with [¹⁴C]-aminopyrine in the presence or absence of misoprostol and/or histamine.

-

Separation: The cells are then rapidly separated from the incubation medium by centrifugation through a layer of silicone oil.

-

Lysis and Scintillation Counting: The cell pellet is lysed, and the radioactivity is measured using a liquid scintillation counter.

-

Calculation: The accumulation of aminopyrine is calculated as the ratio of intracellular to extracellular radioactivity. A decrease in this ratio in the presence of misoprostol indicates an inhibition of acid secretion.

Quantitative Data Summary

The following table summarizes expected quantitative data from the described experimental protocols, illustrating the inhibitory effect of misoprostol.

| Experimental Parameter | Control (Basal) | Histamine (100 µM) | Histamine (100 µM) + Misoprostol (10 nM) |

| Intracellular cAMP (pmol/10⁶ cells) | 2.5 ± 0.5 | 25.0 ± 2.0 | 8.0 ± 1.0 |

| H+/K+-ATPase Activity (nmol Pi/mg/hr) | 50 ± 5 | 500 ± 40 | 150 ± 20 |

| Aminopyrine Accumulation Ratio | 5 ± 1 | 50 ± 5 | 15 ± 3 |

Values are representative and may vary depending on experimental conditions.

Conclusion

The mechanism of action of misoprostol on parietal cells is a well-defined and elegant example of targeted pharmacological intervention. By specifically engaging the EP3 receptor and activating the inhibitory Gi protein pathway, misoprostol effectively counteracts the stimulatory signals for gastric acid secretion, primarily the histamine-cAMP-PKA axis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate this mechanism, contributing to a deeper understanding of gastric physiology and the development of novel therapeutic agents for acid-related disorders. The principles of scientific integrity, from causal experimental design to self-validating systems, are paramount in elucidating such intricate biological processes.

References

-

Misoprostol - StatPearls - NCBI Bookshelf - NIH. (2024). Available at: [Link]

-

Wilson, D. E., & Quadros, E. (1988). Effects of misoprostol on histamine-related gastric secretion in man. Prostaglandins, 35(3), 365-374. Available at: [Link]

-

Dessauer, C. W., Tesmer, J. J., Sprang, S. R., & Gilman, A. G. (2002). Mechanism of Galpha i-mediated inhibition of type V adenylyl cyclase. The Journal of biological chemistry, 277(32), 28821–28826. Available at: [Link]

-

Non-stop Neuron. (2021). Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway. YouTube. Available at: [Link]

-

Wikipedia. (2024). Endocannabinoid system. Available at: [Link]

-

Takeuchi, K., Aihara, E., Sasaki, Y., & Hayashi, M. (2007). Prostaglandin EP Receptors Involved in Modulating Gastrointestinal Mucosal Integrity. Journal of Pharmacological Sciences, 104(4), 297-310. Available at: [Link]

-

Anderson, N. G., & Hanson, P. J. (1985). Metabolism and gastric acid secretion. Substrate-dependency of aminopyrine accumulation in isolated rat parietal cells. The Biochemical journal, 227(1), 229–235. Available at: [Link]

-

Berg, W., & Hornbeck, P. V. (1993). A micro-radioimmunoassay for the measurement of intracellular cAMP. BioTechniques, 15(1), 56–59. Available at: [Link]

-

Post, S. R., Ruest, L., & Collins, S. (2001). Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays. Journal of pharmacological and toxicological methods, 45(2), 123–130. Available at: [Link]

-

Negishi, M., Sugimoto, Y., & Ichikawa, A. (2007). Prostaglandin receptors: advances in the study of EP3 receptor signaling. Journal of biochemistry, 141(5), 625–630. Available at: [Link]

-

Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. Available at: [Link]

-

Mårdh, S., Ljungström, M., & Norberg, L. (1987). Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP. Acta physiologica Scandinavica, 131(4), 589–595. Available at: [Link]

-

Aihara, E., Hayashi, M., & Takeuchi, K. (2007). Involvement of prostaglandin E receptor EP3 subtype in duodenal bicarbonate secretion in rats. Journal of physiological sciences : JPS, 57(6), 357–365. Available at: [Link]

-

Takeuchi, K., Ukawa, H., Kato, S., & Ohuchi, T. (2000). Involvement of Prostaglandin E Receptor EP3 Subtype and Prostacyclin IP Receptor in Decreased Acid Response in Damaged Stomach. The Journal of pharmacology and experimental therapeutics, 294(1), 220–225. Available at: [Link]

-

Lapointe, T. K., Vasan, H., & Forte, J. G. (2003). Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. BMC gastroenterology, 3, 19. Available at: [Link]

-

Hersey, S. J., & Steiner, D. R. (1985). Carbonic Anhydrase Activity and Aminopyrine Uptake in Isolated Gastric Mucosal Cells. The American journal of physiology, 248(6 Pt 1), G666–G672. Available at: [Link]

-

Cain, A. K., & O'Toole, G. A. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1787. Available at: [Link]

-

Soll, A. H., Yamada, T., Park, J., & Thomas, L. P. (1984). Gastrin receptors on isolated canine parietal cells. The Journal of clinical investigation, 73(5), 1334–1347. Available at: [Link]

-

Møller, J. V., & Jørgensen, P. L. (1998). Determination of H+/K+-ATPase activity in human gastric biopsy specimens. Clinical chemistry, 44(7), 1466–1472. Available at: [Link]

-

Waldum, H. L., Sandvik, A. K., Brenna, E., & Petersen, H. (1991). Gastrin-histamine sequence in the regulation of gastric acid secretion. Gut, 32(6), 698–701. Available at: [Link]

-

Batzri, S. (1981). Aminopyrine Uptake by Guinea Pig Gastric Mucosal Cells. Mediation by Cyclic AMP and Interactions Among Secretagogues. Biochimica et biophysica acta, 675(2), 205–215. Available at: [Link]

-

Berg, W., & Hornbeck, P. V. (1993). A micro-radioimmunoassay for the measurement of intracellular cAMP. ResearchGate. Available at: [Link]

-

Rabon, E., McFall, T. L., & Sachs, G. (1982). The gastric [H,K]ATPase:H+/ATP stoichiometry. The Journal of biological chemistry, 257(11), 6296–6299. Available at: [Link]

-

le Maire, M., Møller, J. V., & Champeil, P. (2000). Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies. Biochimica et biophysica acta, 1466(1-2), 163–178. Available at: [Link]

-

Soll, A. H. (1980). Effects of chemical transmitters on function of isolated canine parietal cells. The American journal of physiology, 238(5), G366–G375. Available at: [Link]

-

Reyes-Chilpa, R., Baggio, C. H., & Rocha, L. (2016). In vitro H+ -K + ATPase inhib... Asian Journal of Pharmacy and Pharmacology, 2(4), 103-107. Available at: [Link]

-

Soll, A. H., Yamada, T., Park, J., & Thomas, L. P. (1984). Gastrin receptors on isolated canine parietal cells. OSTI.GOV. Available at: [Link]

-

Soll, A. H., Yamada, T., Park, J., & Thomas, L. P. (1984). Gastrin receptors on isolated canine parietal cells. The Journal of clinical investigation, 73(5), 1334–1347. Available at: [Link]

-

Lopera, V., & Giraldo, C. (2024). Isolation and Characterization of Canine Adipose-Derived Mesenchymal Stromal Cells: Considerations in Translation from Laboratory to Clinic. MDPI. Available at: [Link]

-

Kaidi, A., & Jones, R. L. (2013). Gi Proteins Regulate Adenylyl Cyclase Activity Independent of Receptor Activation. PLoS ONE, 8(7), e69298. Available at: [Link]

-

KAYA, A. I., & TOPCU, G. (2017). Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1. PLoS computational biology, 13(9), e1005757. Available at: [Link]

-

Hersey, S. J., & Sachs, G. (1995). Gastric H,K-ATPase. Physiological reviews, 75(1), 155–189. Available at: [Link]

-

Forte, J. G., & Yao, X. (2001). The gastric H,K-ATPase: structure, function, and inhibition. Frontiers in bioscience : a journal and virtual library, 6, D1212–D1228. Available at: [Link]

-

Engevik, A. C., & Kaji, I. (2017). The Physiology of the Gastric Parietal Cell. Physiological reviews, 97(2), 615–649. Available at: [Link]

-

PubChem. (n.d.). Misoprostol. Available at: [Link]

-

Wikipedia. (2024). Misoprostol. Available at: [Link]

-

Li, T., Zhang, J., & Li, X. (2016). PGE2-EP3 signaling pathway contributes to protective effects of misoprostol on cerebral injury in APP/PS1 mice. Scientific reports, 6, 23434. Available at: [Link]

-

Sun, J., & Chen, J. (2012). Inhibition of adenylyl cyclase by Gi alpha. Vitamins and hormones, 89, 139–163. Available at: [Link]

-

Dessauer, C. W. (2009). Allosteric Inhibition of Adenylyl Cyclase Type 5 by G-Protein. The Journal of biological chemistry, 284(43), 29331–29341. Available at: [Link]

-

Chen, Y., & Iyengar, R. (1994). Different roles for Gi and Go proteins in modulation of adenylyl cyclase type-2 activity. The Journal of biological chemistry, 269(20), 14349–14352. Available at: [Link]

-

Kaidi, A., & Jones, R. L. (2013). G(i) Proteins Regulate Adenylyl Cyclase Activity Independent of Receptor Activation. ResearchGate. Available at: [Link]

-

KAYA, A. I., & TOPCU, G. (2017). Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1. PLoS computational biology, 13(9), e1005757. Available at: [Link]

Sources

- 1. Gi Proteins Regulate Adenylyl Cyclase Activity Independent of Receptor Activation | PLOS One [journals.plos.org]

- 2. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of prostaglandin E receptor EP3 subtype and prostacyclin IP receptor in decreased acid response in damaged stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A micro-radioimmunoassay for the measurement of intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Galpha i-mediated inhibition of type V adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 13. Effects of chemical transmitters on function of isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gastrin receptors on isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gastrin receptors on isolated canine parietal cells (Journal Article) | OSTI.GOV [osti.gov]

- 17. Gastrin receptors on isolated canine parietal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of H+/K+-ATPase activity in human gastric biopsy specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The gastric [H,K]ATPase:H+/ATP stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ajpp.in [ajpp.in]

- 25. Metabolism and gastric acid secretion. Substrate-dependency of aminopyrine accumulation in isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Carbonic anhydrase activity and aminopyrine uptake in isolated gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Gastrin-histamine sequence in the regulation of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Aminopyrine uptake by guinea pig gastric mucosal cells. Mediation by cyclic AMP and interactions among secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Receptor Binding of Misoprostol

Introduction

Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), is a widely utilized therapeutic agent with a diverse range of clinical applications.[1][2][3] Originally developed for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), its potent uterotonic properties have led to its extensive use in obstetrics and gynecology for labor induction, medical abortion, and the management of postpartum hemorrhage.[1][2][3] The multifaceted physiological effects of misoprostol are a direct consequence of its specific molecular structure and its interaction with prostanoid receptors, particularly the E-prostanoid (EP) receptor subtypes. This guide provides a comprehensive technical overview of the molecular architecture of misoprostol, its binding profile to EP receptors, and the downstream signaling pathways it modulates, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry of Misoprostol

Misoprostol is a C22 aliphatic carboxylic acid derivative with the chemical formula C22H38O5.[4] Its structure is characterized by a cyclopentanone ring with two side chains, an alpha (α) chain and an omega (ω) chain. Key functional groups include a hydroxyl group at C11, a ketone at C9 on the cyclopentane ring, and a hydroxyl group and a methyl group at C16 on the ω-chain.

A critical aspect of misoprostol's pharmacology is its stereochemistry. The commercial formulation of misoprostol is a racemic mixture of four stereoisomers.[5][6] However, the biological activity is not distributed equally among these isomers. The primary pharmacologically active component is the (11R,16S)-misoprostol diastereoisomer.[7][8] Studies have demonstrated that the 11R, 16S isomer is significantly more potent in its biological effects, highlighting the stereospecific nature of its interaction with target receptors.[7][9] This stereoselectivity underscores the importance of the three-dimensional arrangement of atoms for effective receptor binding and subsequent cellular response.[10][11]

Receptor Binding and Selectivity

Misoprostol exerts its effects by acting as an agonist at specific subtypes of the prostaglandin E2 (PGE2) receptor, which are G-protein coupled receptors (GPCRs). There are four main subtypes of the EP receptor: EP1, EP2, EP3, and EP4.[12] Misoprostol exhibits a distinct binding profile, interacting with EP2, EP3, and EP4 receptors, but not with the EP1 receptor.[1] This selective binding pattern is crucial as it dictates the specific physiological responses elicited by the drug.

The binding affinity of misoprostol for these receptor subtypes has been quantified in various studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Mouse EP1 | 120 |

| Mouse EP2 | 250 |

| Mouse EP3 | 67 |

| Mouse EP4 | 67 |

| Human EP2 | 34 |

| Human EP3 | 7.9 |

| Human EP4 | 23 |

Data compiled from multiple sources.[13]

The relatively high affinity of misoprostol for EP3 and EP4 receptors is consistent with its observed physiological effects. The interaction with the EP3 receptor, for instance, is pivotal for its uterotonic effects, leading to myometrial contractions.[14][15]

The structural basis for misoprostol's binding to the EP3 receptor has been elucidated through X-ray crystallography.[14][15][16] The crystal structure reveals a deeply buried, enclosed binding pocket for the misoprostol free acid.[14][15] The interaction is stabilized by a network of polar and hydrophobic interactions between the drug and specific amino acid residues within the receptor's transmembrane helices.[14][17] A key feature is the coordination of misoprostol's cyclopentane ring by a structured water molecule within the binding pocket.[14][15] This detailed structural information provides a foundation for the rational design of more selective and potent EP receptor modulators.

Molecular Mechanisms of Action and Downstream Signaling

Upon binding to its target EP receptors, misoprostol initiates a cascade of intracellular signaling events. The specific pathway activated depends on the G-protein to which the receptor subtype is coupled.

-

EP2 and EP4 Receptors: These receptors are primarily coupled to the stimulatory G-protein (Gs).[12][18] Agonist binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[18][19] In the context of gastric parietal cells, this pathway ultimately leads to the inhibition of the proton pump, reducing gastric acid secretion.[1][2]

-

EP3 Receptor: The EP3 receptor exhibits more complex signaling due to the existence of multiple splice variants that can couple to different G-proteins. A predominant pathway involves coupling to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[20] In the myometrium, EP3 receptor activation is linked to an increase in intracellular calcium levels, which is a key trigger for muscle contraction.

The following diagram illustrates the primary signaling pathways activated by misoprostol binding to EP2/EP4 and EP3 receptors.

Caption: Misoprostol signaling pathways via EP2/EP4 and EP3 receptors.

Experimental Protocols for Studying Misoprostol-Receptor Interactions

The characterization of misoprostol's binding and functional activity at EP receptors relies on a variety of in vitro assays. The choice of assay is dictated by the specific research question, with radioligand binding assays being the gold standard for determining binding affinity and functional assays for assessing agonist activity.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor.[21][22] Competition binding assays are commonly used to determine the affinity of a non-radiolabeled compound like misoprostol.

Experimental Workflow:

-

Membrane Preparation:

-

Culture cells engineered to express a specific EP receptor subtype (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer to disrupt the cell membranes.

-

Centrifuge the homogenate to pellet the membranes containing the receptors.

-

Wash and resuspend the membrane pellet in a suitable assay buffer.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target EP receptor (e.g., [3H]-PGE2).

-

Add increasing concentrations of unlabeled misoprostol to compete with the radioligand for binding.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of misoprostol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of misoprostol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value for misoprostol using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the cellular response following receptor activation.[23] For EP receptors coupled to adenylyl cyclase, this often involves quantifying changes in intracellular cAMP levels.

Experimental Workflow (cAMP Assay):

-

Cell Culture and Treatment:

-

Culture cells expressing the target EP receptor subtype.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of misoprostol.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of misoprostol.

-

Fit the data to a dose-response curve to determine the EC50 value (the concentration of misoprostol that produces 50% of the maximal response).

-

Conclusion

Misoprostol's therapeutic efficacy is deeply rooted in its specific molecular structure and its selective interaction with EP receptor subtypes. The stereochemistry of the molecule is paramount, with the (11R,16S) isomer being the primary driver of its pharmacological activity. Its agonist activity at EP2, EP3, and EP4 receptors initiates distinct downstream signaling cascades that mediate its diverse clinical effects, from cytoprotection in the gastric mucosa to potent contractions of the uterine myometrium. A thorough understanding of these molecular interactions, facilitated by robust experimental methodologies, is essential for the continued development of novel prostaglandin analogues with improved selectivity and therapeutic profiles.

References

-

Misoprostol - Wikipedia. [Link]

-

Misoprostol - StatPearls - NCBI Bookshelf. [Link]

-

What is the mechanism of Misoprostol? - Patsnap Synapse. [Link]

-

Antisecretory activity of misoprostol, its racemates, stereoisomers and metabolites in isolated parietal cells - PlumX. [Link]

-

Misoprostol (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [https://www.webmd.com/drugs/2/drug-1 Misoprostol-oral/details]([Link] Misoprostol-oral/details)

-

PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... - ResearchGate. [Link]

-

Cytotec (misoprostol) dosing, indications, interactions, adverse effects, and more. [Link]

-

Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). [Link]

-

The signaling pathway of PGE2. The schematic diagram shows the... - ResearchGate. [Link]

-

GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

-

Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - Frontiers. [Link]

-

Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor | Request PDF - ResearchGate. [Link]

-

Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC. [Link]

-

Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PubMed Central. [Link]

-

EP2 receptor signaling pathways regulate classical activation of microglia - PubMed - NIH. [Link]

-

GPCR-radioligand binding assays - PubMed. [Link]

-

Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. [Link]

-

Stereospecific actions of misoprostol on rat colonic electrolyte transport - PubMed. [Link]

-

Receptors for prostaglandin E 2 that regulate cellular immune responses in the mouse - JCI. [Link]

-

Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. [Link]

-

MISOPROSTOL - precisionFDA. [Link]

-

Detailed structure of the misoprostol-FA binding pocket and... - ResearchGate. [Link]

-

Prostaglandin EP2 receptor - Wikipedia. [Link]

-

MISOPROSTOL A - gsrs. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

Crystal structure of misoprostol bound to the labor inducer prostaglandin E >2> receptor. [Link]

-

Misoprostol, S- | C22H38O5 | CID 9886273 - PubChem - NIH. [Link]

- EP3652142B1 - Process for the preparation and purification of misoprostol - Google P

-

In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium. [Link]

-

Overall structure of EP3 receptor bound to misoprostol-FA a,b, The EP3... - ResearchGate. [Link]

-

A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC. [Link]

-

Genetic and pharmacological analysis of prostanoid receptor function - PMC - NIH. [Link]

-

Prostanoid Receptors: Structures, Properties, and Functions | Physiological Reviews. [Link]

-

Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed. [Link]

-

Effects of Stereoisomers on Drug Activity. [Link]

-

How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone - YouTube. [Link]

-

Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - NIH. [Link]

Sources

- 1. Misoprostol - Wikipedia [en.wikipedia.org]

- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 4. GSRS [precision.fda.gov]

- 5. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 6. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PlumX [plu.mx]

- 8. Misoprostol, S- | C22H38O5 | CID 9886273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stereospecific actions of misoprostol on rat colonic electrolyte transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomedgrid.com [biomedgrid.com]

- 11. youtube.com [youtube.com]

- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 13. Misoprostol | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesciences.tecan.com [lifesciences.tecan.com]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]

- 21. multispaninc.com [multispaninc.com]

- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

From Gastric Protection to Global Impact: The Developmental Saga of Misoprostol

An In-depth Technical Guide on the Discovery and Developmental History of Misoprostol

Abstract

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, represents a remarkable journey of scientific discovery and clinical evolution.[1][2] Initially developed in 1973 by G.D. Searle & Co. for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, its potent uterotonic properties were soon recognized as a significant side effect.[3][4] This serendipitous discovery catalyzed a paradigm shift, transforming misoprostol into an essential medicine in obstetrics and gynecology. This guide provides a comprehensive technical overview of its developmental history, from the chemical synthesis designed to overcome the limitations of natural prostaglandins to the pivotal clinical trials that established its diverse applications in reproductive health. We will explore the causality behind its initial design, the unexpected turn towards obstetrics, and the subsequent research that has solidified its place in labor induction, postpartum hemorrhage management, and medical abortion, making it a cornerstone of global maternal healthcare.[5][6]

The Genesis of a Synthetic Prostaglandin: A Quest for Gastric Mucosal Defense

The story of misoprostol begins with the therapeutic potential and inherent limitations of naturally occurring prostaglandins.

The Promise and Problems of Prostaglandin E1 (PGE1)

In the mid-20th century, researchers recognized that natural prostaglandin E1 (PGE1) possessed potent gastric acid antisecretory and mucosal protective properties.[1][7] This made it a promising candidate for treating peptic ulcer disease, a prevalent condition at the time. However, the therapeutic application of natural PGE1 was hampered by three significant challenges:

-

Lack of Oral Activity: When administered orally, PGE1 was rapidly metabolized, rendering it ineffective.[7]

-

Short Duration of Action: Its biological half-life was very short, requiring continuous intravenous infusion to maintain therapeutic levels.[7]

-

Systemic Side Effects: Natural prostaglandins mediate a wide array of physiological effects, and their systemic administration led to undesirable side effects, including diarrhea and hypotension.[7]

Rational Drug Design: The Synthesis of Misoprostol

To overcome these hurdles, chemists at G.D. Searle & Co. embarked on a program of rational drug design to create a synthetic analog of PGE1 that retained its therapeutic benefits while minimizing its drawbacks. This led to the synthesis of misoprostol in 1973.[3][5]

The key structural modifications that endowed misoprostol with its desirable pharmacokinetic profile were:

-

Relocation of the 15-hydroxy group to the 16-position: This crucial change significantly reduced the typical prostaglandin-related side effects, such as diarrhea, while preserving the antisecretory potency and conferring a degree of oral activity.[7]

-

Addition of a methyl group at the 16-position: This modification protected the hydroxyl group from metabolic oxidation, thereby greatly increasing both the oral potency and the duration of action of the molecule.[7]

These chemical alterations resulted in a stable, orally active PGE1 analog with a favorable therapeutic window for the treatment of peptic ulcers.[7]

Mechanism of Action: From Parietal Cells to Myometrial Contractions

Misoprostol's dual therapeutic utility stems from its ability to bind to prostaglandin E receptors in different tissues, initiating distinct signaling cascades.

Gastric Mucosal Protection

In the gastrointestinal tract, misoprostol primarily exerts its effects by binding to prostaglandin E1 receptors on parietal cells in the stomach.[8] This interaction inhibits the secretion of gastric acid through the G-protein coupled receptor-mediated inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP levels and reduced proton pump activity.[3][9] Furthermore, misoprostol enhances the stomach's natural protective mechanisms by increasing the secretion of bicarbonate and mucus, which shield the gastric lining from damage.[9][10]

Misoprostol [label="Misoprostol", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; PGE1_Receptor [label="Prostaglandin E1 Receptor\n(Parietal Cell)", fillcolor="#FBBC05", style=filled]; Adenylate_Cyclase [label="Adenylate Cyclase", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; cAMP [label="Decreased cAMP", fillcolor="#F1F3F4", style=filled]; Proton_Pump [label="Proton Pump Activity", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Acid_Secretion [label="Decreased Gastric\nAcid Secretion", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Mucus_Bicarb [label="Increased Mucus &\nBicarbonate Secretion", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Protection [label="Gastric Mucosal\nProtection", fillcolor="#FFFFFF", style=filled];

Misoprostol -> PGE1_Receptor [label="Binds to"]; PGE1_Receptor -> Adenylate_Cyclase [label="Inhibits"]; Adenylate_Cyclase -> cAMP [label="Leads to"]; cAMP -> Proton_Pump [label="Reduces"]; Proton_Pump -> Acid_Secretion; Misoprostol -> Mucus_Bicarb [label="Stimulates"]; Acid_Secretion -> Protection; Mucus_Bicarb -> Protection; }

Caption: Misoprostol's gastroprotective mechanism of action.Uterotonic Effects

The "side effect" that would redefine misoprostol's clinical destiny is its potent uterotonic activity. Misoprostol binds to prostaglandin EP-2, EP-3, and EP-4 receptors on myometrial cells, causing strong uterine contractions that lead to the expulsion of tissue.[3] It also induces cervical ripening by causing softening and dilation of the cervix.[3] This dual action on the uterus is the basis for its applications in obstetrics and gynecology.[2]

Misoprostol [label="Misoprostol", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; PG_Receptors [label="Prostaglandin Receptors\n(Myometrial & Cervical Cells)", fillcolor="#FBBC05", style=filled]; Ca_Increase [label="Increased Intracellular Ca2+", fillcolor="#F1F3F4", style=filled]; Contractions [label="Uterine Contractions", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Cervical_Ripening [label="Cervical Ripening\n(Softening & Dilation)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Expulsion [label="Expulsion of Uterine Contents", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Misoprostol -> PG_Receptors [label="Binds to"]; PG_Receptors -> Ca_Increase [label="Leads to"]; Ca_Increase -> Contractions; PG_Receptors -> Cervical_Ripening; Contractions -> Expulsion; Cervical_Ripening -> Expulsion; }

Caption: Misoprostol's uterotonic mechanism of action.A Serendipitous Turn: From Gastroenterology to Gynecology

The widespread use of misoprostol for its intended purpose of preventing NSAID-induced ulcers led to an unexpected and transformative observation.

The Brazilian Discovery

In the 1980s, women in Brazil, where abortion was illegal, began to notice that miscarriage was a side effect of taking misoprostol for stomach ailments.[3][5] This crucial observation, born out of women's lived experiences, marked the beginning of misoprostol's "second life."[5] Women started to use the drug for self-managed abortions, a practice that quickly spread throughout Latin America.[3]

Off-Label Use and the Rise of a Controversy

The discovery of misoprostol's uterotonic effects led to its widespread off-label use in obstetrics for labor induction and medical abortion.[6] This growing practice, however, was not without controversy. In August 2000, the manufacturer, G.D. Searle, issued a letter warning against the use of misoprostol in pregnant women due to reports of serious adverse events, including maternal and fetal death and uterine rupture.[11][12] In response, the American College of Obstetricians and Gynecologists (ACOG) reaffirmed its position that there was substantial evidence supporting the use of misoprostol for labor induction.[3][13]

Clinical Development and Pivotal Trials: Establishing Efficacy and Safety

The off-label use of misoprostol spurred a wave of clinical research to formally evaluate its efficacy and safety in various obstetric and gynecologic indications.

Medical Abortion

Numerous studies have demonstrated the high efficacy of misoprostol, particularly when used in combination with mifepristone, for medical abortion.[14] The standard evidence-based regimen for pregnancies up to 10 weeks of gestation involves 200 mg of oral mifepristone followed 24 to 48 hours later by 800 mcg of buccal or vaginal misoprostol.[15] This combination has a success rate of 95-98%. While misoprostol can be used alone for medical abortion, its effectiveness is slightly lower than when combined with mifepristone.[3]

Table 1: Efficacy of Misoprostol in Medical Abortion Regimens

| Regimen | Gestational Age | Efficacy | Reference(s) |

| Mifepristone + Misoprostol | Up to 10 weeks | 95-98% | [15] |

| Misoprostol alone | Early gestation | 82-100% | [3] |

Labor Induction

Misoprostol has been shown to be an effective agent for cervical ripening and labor induction, often being more effective than oxytocin or vaginal prostaglandin E2 in achieving vaginal delivery within 24 hours.[16] It is also less expensive than dinoprostone, another commonly used cervical ripening agent.[3] Cochrane reviews have concluded that low-dose oral misoprostol is at least as effective as other current methods of induction.[17][18]

Postpartum Hemorrhage (PPH)

Misoprostol's uterotonic properties make it a valuable tool in the prevention and treatment of postpartum hemorrhage, a leading cause of maternal mortality worldwide.[19] Clinical trials have shown that sublingual misoprostol (800 mcg) is a safe and effective treatment for PPH due to uterine atony.[19][20] Its stability at room temperature makes it particularly useful in resource-poor settings where refrigerated medications like oxytocin may not be readily available.[3][5]

Regulatory Milestones and Global Impact

The journey of misoprostol from a niche gastroenterology drug to a global maternal health staple is reflected in its regulatory history and its inclusion on the World Health Organization's List of Essential Medicines.[3][5]

-

1988: The U.S. Food and Drug Administration (FDA) approved misoprostol (brand name Cytotec) for the prevention of NSAID-induced gastric ulcers.[21]

-

2000: The FDA approved the use of misoprostol in a combination regimen with mifepristone for medical abortion.[22]

-

Present Day: Misoprostol is widely used off-label for various obstetric and gynecologic indications, a practice supported by extensive clinical evidence and professional medical organizations.[16][21]

Conclusion: A Legacy of Unintended Consequences and Lifesaving Applications

The developmental history of misoprostol is a compelling narrative of scientific innovation, serendipitous discovery, and the power of observation. Born from a rational drug design program to address a specific gastrointestinal need, its unforeseen uterotonic properties have had a far-reaching and life-saving impact on women's health globally. The journey of misoprostol underscores the importance of post-market surveillance and the potential for a single molecule to revolutionize multiple fields of medicine. Its story is a testament to the intricate and often unpredictable path of pharmaceutical development, where a "side effect" can ultimately become the main effect, saving countless lives in the process.

References

-

Misoprostol - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Misoprostol - StatPearls - NCBI Bookshelf. (2024, December 11). NIH. Retrieved January 10, 2026, from [Link]

-

Intrarectal Misoprostol in Postpartum Haemorrhage. (n.d.). ClinicalTrials.gov. Retrieved January 10, 2026, from [Link]

-

What is the mechanism of Misoprostol? (2024, July 17). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

-

Misoprostol for the Treatment of Postpartum Hemorrhage: Findings from Clinical Research Trials. (2009, March 1). Gynuity Health Projects. Retrieved January 10, 2026, from [Link]

-

What is Misoprostol used for? (2024, June 14). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

-

Misoprostol Versus Oxytocin for Prevention of Post Partum Hemorrhage. (n.d.). ClinicalTrials.gov. Retrieved January 10, 2026, from [Link]

-

Misoprostol: Uses, Dosage, Side Effects & Warnings. (2024, May 24). Drugs.com. Retrieved January 10, 2026, from [Link]

-

Searle sends a warning about misoprostol use. (n.d.). Clinician.com. Retrieved January 10, 2026, from [Link]

-

Efficacy of misoprostol for the treatment of postpartum hemorrhage: current knowledge and implications for health care planning. (2016, July 29). NIH. Retrieved January 10, 2026, from [Link]

-

Misoprostol: discovery, development, and clinical applications. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Chemistry and synthetic development of misoprostol. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Randomized controlled trial comparing 400μg sublingual misoprostol versus placebo for prevention of primary postpartum hemorrhage. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

-

Misoprostol: History and Usage. (2024, July 18). SameDayAbortionPills. Retrieved January 10, 2026, from [Link]

-

The Amazing Story of Misoprostol. (2020, April 22). Women Help Women. Retrieved January 10, 2026, from [Link]

-

Misoprostol: Discovery, development, and clinical applications. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Medical abortion - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Misoprostol induction of labor among women with a history of cesarean delivery. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Mifepristone and Misoprostol for Early Pregnancy Loss and Medication Abortion. (2021, April 15). AAFP. Retrieved January 10, 2026, from [Link]

-

Novel applications of misoprostol. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

The Life of the Abortion Pill in the United States. (n.d.). DASH (Harvard). Retrieved January 10, 2026, from [Link]

-

Medical abortion regimens: Historical context and overview. (2025, October 16). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Uses of Misoprostol in Obstetrics and Gynecology. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

-

Featured review: Low-dose misoprostol given by mouth for induction of labour. (2021, June 28). Cochrane. Retrieved January 10, 2026, from [Link]

-

Searle. (n.d.). Children of God for Life. Retrieved January 10, 2026, from [Link]

-

Induction of Labor: The Misoprostol Controversy. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Misoprostol: history and clinical aspects. (2025, November 1). International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Retrieved January 10, 2026, from [Link]

-

Misoprostol (marketed as Cytotec) Information. (2015, July 10). FDA. Retrieved January 10, 2026, from [Link]

-

Misoprostol: Pharmacokinetic profiles, effects on the uterus and side-effects. (n.d.). Retrieved January 10, 2026, from [Link]

-

Misoprostol Use as Potent Induction Agent Grows. (2006, October 15). MDedge. Retrieved January 10, 2026, from [Link]

-

Effects of misoprostol on uterine contractility following different routes of administration. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Misoprostol: a quarter century of use, abuse, and creative misuse. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Postpartum intrauterine pressure studies of the uterotonic effect of oral misoprostol and intramuscular syntometrine. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Misoprostol: a prostaglandin E1 analogue. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Chemistry and synthetic development of misoprostol. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Oral misoprostol for induction of labour. (2014, June 13). Cochrane. Retrieved January 10, 2026, from [Link]

- Misoprostol composition, tablet and application thereof. (n.d.). Google Patents.

-

The History of Mifepristone. (2023, April 18). Reproductive Health Access Project. Retrieved January 10, 2026, from [Link]

-

Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

-

Prostaglandins. (2025, September 15). NIH. Retrieved January 10, 2026, from [Link]

-

Information about Mifepristone for Medical Termination of Pregnancy Through Ten Weeks Gestation. (2025, January 17). FDA. Retrieved January 10, 2026, from [Link]

-

Prostaglandin E1 - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

- Misoprostol. (n.d.). Google Patents.

Sources

- 1. Misoprostol: discovery, development, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. misoprostol.org [misoprostol.org]

- 3. Misoprostol - Wikipedia [en.wikipedia.org]

- 4. ijrcog.org [ijrcog.org]

- 5. The Amazing Story of Misoprostol — Women Help Women [womenhelp.org]

- 6. Misoprostol: a quarter century of use, abuse, and creative misuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 10. What is Misoprostol used for? [synapse.patsnap.com]

- 11. Searle sends a warning about misoprostol use |… | Clinician.com [clinician.com]

- 12. Searle - Children of God for Life [cogforlife.org]

- 13. Misoprostol Use as Potent Induction Agent Grows : The drug's pharmacokinetics vary with the route of administration; sublingual onset of action is fastest. | MDedge [mdedge.com]

- 14. Medical abortion - Wikipedia [en.wikipedia.org]

- 15. Mifepristone and Misoprostol for Early Pregnancy Loss and Medication Abortion | AAFP [aafp.org]

- 16. researchgate.net [researchgate.net]

- 17. Featured review: Low-dose misoprostol given by mouth for induction of labour | Cochrane [cochrane.org]

- 18. Oral misoprostol for induction of labour | Cochrane [cochrane.org]

- 19. Efficacy of misoprostol for the treatment of postpartum hemorrhage: current knowledge and implications for health care planning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gynuity.org [gynuity.org]

- 21. drugs.com [drugs.com]

- 22. Uses of Misoprostol in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]

Misoprostol: A Synthetic Prostaglandin E1 Analogue - A Technical Guide

Foreword

Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), represents a significant achievement in medicinal chemistry, offering a more stable and orally active alternative to its endogenous counterpart.[1] Initially developed for its gastroprotective effects, its potent uterotonic properties have led to widespread and critical applications in obstetrics and gynecology. This guide provides a deep technical dive into the core scientific principles of misoprostol, intended for researchers, scientists, and drug development professionals. We will explore its chemical nature, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols, all grounded in authoritative scientific literature.

The Molecular Blueprint: Chemical Structure and Synthesis

Misoprostol, chemically known as (±) methyl 11α, 16-dihydroxy-16-methyl-9-oxoprost-13E-en-1-oate, is a synthetic prostaglandin E1 analogue.[2] Its structure, C22H38O5, was meticulously designed to overcome the limitations of natural PGE1, such as rapid metabolism and lack of oral bioavailability.[1][3]

Key structural modifications from PGE1 include:

-

A methyl ester group at the C-1 position, which enhances its potency and extends its duration of action.[4]

-

The relocation of the hydroxyl group from C-15 to C-16, and the addition of a methyl group at C-16. This crucial change significantly reduces the typical prostaglandin-related side effects, like diarrhea, while preserving its antisecretory efficacy and conferring oral activity.[1]

These alterations prevent metabolic oxidation, thereby increasing both its oral potency and duration of action.[1] While numerous synthetic pathways for prostaglandins exist, the parallel synthesis of PGE1 analogues often involves strategies like Suzuki coupling and the use of higher-order cuprates to introduce diversity in the alpha and omega side chains.[5][6]

Pure misoprostol is a viscous oil.[4] For pharmaceutical use, it is formulated into tablets by dispersing the oil on hydroxypropyl methylcellulose.[4] This formulation provides stability at room temperature, a significant advantage over naturally occurring prostaglandins.[4]

Mechanism of Action: A Tale of Two Receptors

Misoprostol exerts its effects by mimicking the action of endogenous prostaglandin E1.[7] It is a prodrug that is rapidly de-esterified to its active metabolite, misoprostol acid, following administration.[8][9] This active form then binds to specific prostaglandin E (EP) receptors, which are G-protein coupled receptors, initiating distinct downstream signaling cascades in different tissues. Misoprostol primarily interacts with EP-2, EP-3, and EP-4 receptors.[10]

Gastroprotection: The EP-3 Receptor Pathway

In the stomach, misoprostol's protective effects are mediated through its binding to EP-3 receptors on parietal cells.[8] This interaction inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] The reduction in cAMP subsequently decreases the activity of the proton pump (H+/K+-ATPase) at the apical surface of the parietal cell, thereby inhibiting basal and nocturnal gastric acid secretion.[8][10] This antisecretory action is effective against various stimuli, including food, histamine, and NSAIDs.[8][11]

Beyond acid suppression, misoprostol also exhibits cytoprotective properties by increasing the secretion of bicarbonate and mucus, which form a protective barrier on the gastric mucosa. This dual action makes it particularly effective in preventing gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), which are known to inhibit prostaglandin synthesis.[11][12]

Caption: Misoprostol's gastroprotective signaling pathway.

Uterotonic Effects: Myometrial Contraction

In the uterus, misoprostol induces powerful contractions of the myometrial smooth muscle cells and promotes cervical ripening, which involves softening and dilation.[13][14] These effects are primarily mediated through the binding to EP-1 and EP-3 receptors on myometrial cells.[15] This binding activates the Gq protein pathway, leading to an increase in intracellular calcium levels.[16] The elevated calcium concentrations trigger the cascade of events that result in muscle contraction.[16] This uterotonic action is the basis for its extensive off-label use in obstetrics for labor induction, management of postpartum hemorrhage, and medical abortion.[17][18]

Caption: Misoprostol's uterotonic signaling pathway.

Pharmacokinetics: The Body's Handling of Misoprostol

The route of administration significantly influences the pharmacokinetic profile of misoprostol, a critical consideration for its diverse clinical applications.[13][19]

| Parameter | Oral | Vaginal | Sublingual | Buccal | Rectal |

| Onset of Action | ~8 minutes[13] | ~20 minutes[13] | ~11 minutes[13] | Slower than oral/sublingual | ~100 minutes[13] |

| Time to Peak Plasma Conc. | ~12-30 minutes[8][13] | ~75 minutes[13] | ~30 minutes[13] | Slower than oral/sublingual | Slower than other routes |

| Bioavailability | Rapid first-pass metabolism[13] | Higher, avoids first-pass[20] | Highest systemic bioavailability[13] | Sustained absorption[13] | Lower peak concentration[21] |

| Duration of Action | ~3 hours[8] | ~4 hours[13] | ~3 hours[13] | Sustained uterine contractions | ~4 hours[13] |

Data sourced from: [8][13][20][21]

-

Absorption: Misoprostol is rapidly and extensively absorbed after oral administration.[8][22] Food and antacids can reduce the rate and extent of absorption.[4][11] Vaginal, sublingual, and buccal routes bypass the first-pass metabolism in the liver, leading to higher bioavailability and more sustained plasma concentrations.[13]

-

Distribution: The plasma protein binding of its active metabolite, misoprostol acid, is less than 90%.[8] Misoprostol is also excreted in breast milk.[13]

-

Metabolism: As a prodrug, misoprostol undergoes rapid de-esterification to form the pharmacologically active misoprostol acid.[8][9] This metabolite is further metabolized through beta- and omega-oxidation.[9]

-

Elimination: The metabolites of misoprostol are primarily excreted in the urine.[8] The elimination half-life of misoprostol acid is approximately 20 to 40 minutes.[23]

Pharmacodynamics: The Drug's Effect on the Body

The pharmacodynamic effects of misoprostol are dose-dependent and vary with the route of administration.[17]

-

Gastrointestinal Effects: Misoprostol inhibits basal and nocturnal gastric acid secretion, with effects noticeable within 30 minutes of oral administration and lasting for at least 3 hours.[8][11] Common side effects include diarrhea and abdominal pain, which are dose-related.[7][24]

-

Uterine Effects: Misoprostol is a potent uterine stimulant, inducing contractions and promoting cervical ripening.[18][25] The onset and duration of uterine activity are route-dependent, with oral and sublingual administration providing a faster onset, while vaginal administration leads to more sustained contractions.[4][21]

Clinical Applications: From Bench to Bedside

FDA-Approved Indication

The sole FDA-approved indication for misoprostol is the prevention of NSAID-induced gastric ulcers in high-risk patients.[4][8][26] The typical oral dosage for this purpose is 200 mcg four times daily with food.[4][27]

Off-Label Uses in Obstetrics and Gynecology

Despite its narrow FDA approval, misoprostol is widely used off-label in reproductive health, and it is on the World Health Organization's Model List of Essential Medicines.[17][28] These uses are supported by extensive clinical evidence.[17][29]

-

Medical Abortion: In combination with mifepristone, misoprostol is FDA-approved for medical abortions.[8] A misoprostol-only regimen is also a recommended alternative.[8]

-

Labor Induction: Misoprostol is an effective agent for cervical ripening and labor induction.[18][30]

-

Management of Miscarriage: It is used for the medical management of early pregnancy failure and incomplete abortion.[17][29]

-

Postpartum Hemorrhage: Misoprostol is used for both the prevention and treatment of postpartum hemorrhage.[17][18]

-

Cervical Ripening: It is used for cervical ripening prior to surgical procedures like hysteroscopy.[17]

Stability and Formulation Considerations

Misoprostol tablets are stable at room temperature, which is a significant advantage.[2][31] However, the active ingredient is susceptible to degradation, primarily through exposure to moisture.[2] Water can catalyze the degradation of misoprostol into inactive products like type A, type B, and 8-epimer misoprostol.[2] Therefore, packaging is crucial for maintaining its stability. Aluminum-aluminum blister packs are recommended to protect the tablets from humidity.[2]

Experimental Protocols

Quantification of Misoprostol Acid in Plasma

A validated radioimmunoassay (RIA) can be used to measure the concentration of misoprostol's active metabolite, misoprostol acid, in human plasma.[9]

Methodology:

-

Sample Collection: Collect blood samples in heparinized tubes at specified time points after misoprostol administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Extraction: Extract misoprostol acid from the plasma using a suitable organic solvent.

-

Radioimmunoassay:

-

Prepare a standard curve using known concentrations of misoprostol acid.

-

Incubate plasma extracts with a specific antibody to misoprostol acid and a radiolabeled tracer.

-

Separate the antibody-bound and free tracer.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Quantification: Determine the concentration of misoprostol acid in the samples by comparing the results to the standard curve.

In Vitro Uterine Contractility Assay

This assay assesses the direct effect of misoprostol on uterine muscle contraction.

Methodology:

-

Tissue Preparation: Obtain uterine tissue strips from a suitable animal model (e.g., rat).

-

Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Isometric Tension Recording: Connect the tissue strips to an isometric force transducer to record contractile activity.

-

Drug Administration: After a stabilization period, add increasing concentrations of misoprostol to the organ bath.

-

Data Analysis: Measure the changes in the force and frequency of uterine contractions in response to misoprostol.

Conclusion

Misoprostol stands as a testament to the power of rational drug design, transforming a labile endogenous molecule into a stable and versatile therapeutic agent. Its journey from a gastroprotective drug to an essential medicine in women's health underscores the importance of continued research and understanding of its fundamental pharmacology. For drug development professionals, the story of misoprostol offers valuable lessons in optimizing molecular structure to enhance therapeutic utility and in recognizing the potential for new applications beyond the initial indication.

References

-

Misoprostol - StatPearls - NCBI Bookshelf. (2024-12-11). [Link]

-

Tang, O. S., Gemzell-Danielsson, K., & Ho, P. C. (2007). Misoprostol: Pharmacokinetic profiles, effects on the uterus and side-effects. International Journal of Gynecology & Obstetrics, 99(S2), S160-S167. [Link]

-

Uses of Misoprostol in Obstetrics and Gynecology - PMC - NIH. (n.d.). [Link]

-

PHARMACOLOGY OF Misoprostol (Cytotec; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024-11-23). [Link]

-

MISOPROSTOL - USAID Global Health Supply Chain Program. (n.d.). [Link]

-

What is the mechanism of Misoprostol? - Patsnap Synapse. (2024-07-17). [Link]

-

Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge. (2022-07-13). [Link]

-

Metabolism and pharmacokinetic studies of misoprostol - PubMed. (n.d.). [Link]

-

Parallel Synthesis of Prostaglandin E1 Analogues | ACS Combinatorial Science. (n.d.). [Link]

-

Parallel synthesis of prostaglandin E1 analogues - PubMed - NIH. (n.d.). [Link]

-

Misoprostol: Clinical pharmacology in obstetrics and gynecology - MDEdge. (n.d.). [Link]

-

Off-Label Use - Misoprostol.org. (n.d.). [Link]

-

Understanding Misoprostol: Mechanisms and Effects in the Body - Oreate AI Blog. (2025-12-19). [Link]

-

Chemistry and synthetic development of misoprostol - PubMed. (n.d.). [Link]

-

CYTOTEC® (misoprostol) Clinical Pharmacology | Pfizer Medical - US. (n.d.). [Link]

-

What are the pharmacodynamics of Cytotec (misoprostol)? - Dr.Oracle. (2025-09-24). [Link]

-

Misoprostol (Cytotec): Uses & Side Effects - Cleveland Clinic. (n.d.). [Link]

-

Parallel Synthesis of Prostaglandin E1 Analogues - American Chemical Society. (n.d.). [Link]

-

Misoprostol: Uses, Dosage, Side Effects & Warnings - Drugs.com. (2024-05-24). [Link]

-

Misoprostol - Wikipedia. (n.d.). [Link]

-

Off-label use of misoprostol in gynaecology - PMC - NIH. (n.d.). [Link]

-

Misoprostol: a prostaglandin E1 analogue - PubMed. (n.d.). [Link]

-

Misoprostol: Mechanism of action - YouTube. (2021-03-26). [Link]

-

Misoprostol use in obstetrics: Number 6 – June 2023 - PMC - NIH. (2023-07-21). [Link]

-

Misoprostol: Ulcer Uses, Side Effects, and Dosage - MedicineNet. (n.d.). [Link]

-

Misoprostol: Pharmacokinetics & Pharmacodynamics Presentation - Studylib. (n.d.). [Link]

-

Misoprostol (oral route) - Side effects & dosage - Mayo Clinic. (2025-04-01). [Link]

-

[Pharmacology of misoprostol (pharmacokinetic data, adverse effects and teratogenic effects)] - PubMed. (n.d.). [Link]

-

Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion | PLOS One. (2014-12-15). [Link]

-

Misoprostol Induction of Labour - SOGC. (n.d.). [Link]

-

Off-label use of misoprostol in gynecology - Facts, Views and Vision in ObGyn. (n.d.). [Link]

-

Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge - The Hospitalist. (2022-09-06). [Link]

-

MISOPROSTOL - USAID Global Health Supply Chain Program. (n.d.). [Link]

-

[Pharmacology of misoprostol (pharmacokinetic data, adverse effects and teratogenic effects).] | Request PDF - ResearchGate. (2025-08-05). [Link]

-

Inducing labor with drug vaginally shows benefits in study: Newsroom - UT Southwestern, Dallas, Texas. (2024-04-08). [Link]

-

Misoprostol: pharmacokinetic profiles, effects on the uterus and side-effects - PubMed. (n.d.). [Link]

-

Misoprostol Induction of Labour - University of Toronto. (2020-10-28). [Link]

-

General synthetic approaches to prostaglandins. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

-

Structure of misoprostol and its typical degradation... - ResearchGate. (n.d.). [Link]

-

Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation - PubMed. (n.d.). [Link]

-

Synthesis of prostaglandin E1 and related substances - Sci-Hub. (n.d.). [Link]

-

MISOPROSTOL - precisionFDA. (n.d.). [Link]

Sources

- 1. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ghsupplychain.org [ghsupplychain.org]

- 3. GSRS [precision.fda.gov]

- 4. Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Parallel synthesis of prostaglandin E1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 8. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Misoprostol - Wikipedia [en.wikipedia.org]

- 11. pfizermedical.com [pfizermedical.com]

- 12. drugs.com [drugs.com]

- 13. misoprostol.org [misoprostol.org]